N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine
Overview
Description
N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine is an organic compound with the chemical formula C15H18N2. It is a derivative of benzene, featuring both benzyl and dimethylamine groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine can be synthesized through a multi-step process involving Friedel-Crafts acylation, reduction, and amination reactions. The process typically begins with the acylation of benzene derivatives, followed by reduction to form the corresponding amine.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions ensures efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets. The benzyl and dimethylamine groups play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions .
Comparison with Similar Compounds
N,N-dimethylbenzene-1,4-diamine: A simpler analog without the benzyl group.
N-benzyl-N-methylbenzene-1,4-diamine: Similar structure but with one less methyl group.
N,N-dimethyl-1,4-phenylenediamine: Another related compound with different substituents.
Uniqueness: N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine is unique due to the presence of both benzyl and dimethylamine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-12-10-14(16)8-9-15(12)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYUBRVHTJEMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N(C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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